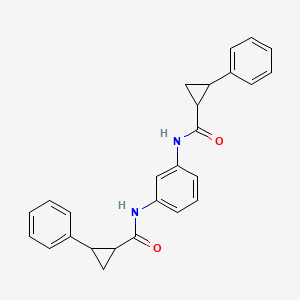
N,N'-1,3-phenylenebis(2-phenylcyclopropanecarboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,3-phenylenebis(2-phenylcyclopropanecarboxamide) is a chemical compound that belongs to the class of cyclopropane carboxamide derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry and drug discovery. This compound has shown promising results in various scientific research studies, which have led to its recognition as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of N,N'-1,3-phenylenebis(2-phenylcyclopropanecarboxamide) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This leads to the suppression of tumor growth and the inhibition of viral and bacterial replication.
Biochemical and Physiological Effects:
N,N'-1,3-phenylenebis(2-phenylcyclopropanecarboxamide) has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various viruses and bacteria, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N'-1,3-phenylenebis(2-phenylcyclopropanecarboxamide) in lab experiments is its broad spectrum of pharmacological activities. It has been found to be effective against a wide range of targets, making it a promising candidate for drug discovery. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on N,N'-1,3-phenylenebis(2-phenylcyclopropanecarboxamide). One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of the specific targets and mechanisms of action of this compound, which could lead to the development of more targeted and effective therapeutic agents. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo, which could pave the way for its clinical use in the future.
In conclusion, N,N'-1,3-phenylenebis(2-phenylcyclopropanecarboxamide) is a promising compound that has shown potential applications in the field of medicinal chemistry and drug discovery. Its broad spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties, make it a promising candidate for future research. However, further studies are needed to fully understand its mechanisms of action and evaluate its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of N,N'-1,3-phenylenebis(2-phenylcyclopropanecarboxamide) is a complex process that involves the reaction of 1,3-phenylenediamine with 2-phenylcyclopropanecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out under controlled conditions, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
N,N'-1,3-phenylenebis(2-phenylcyclopropanecarboxamide) has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been found to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.
Propiedades
IUPAC Name |
2-phenyl-N-[3-[(2-phenylcyclopropanecarbonyl)amino]phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c29-25(23-15-21(23)17-8-3-1-4-9-17)27-19-12-7-13-20(14-19)28-26(30)24-16-22(24)18-10-5-2-6-11-18/h1-14,21-24H,15-16H2,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLPIGVOYUNFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC(=CC=C2)NC(=O)C3CC3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-benzene-1,3-diylbis(2-phenylcyclopropanecarboxamide) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5975209.png)
![2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B5975213.png)
![6-{[2-(2-chlorobenzyl)-4-morpholinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5975219.png)
![(2-{[5-anilino-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}phenoxy)acetic acid](/img/structure/B5975223.png)
![1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B5975227.png)
![2-chloro-N-({1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5975237.png)
![(4-chlorophenyl)[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-piperidinyl]methanone](/img/structure/B5975255.png)
![N-[2-(2-cycloheptylidenehydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5975257.png)
![N-(2-methoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5975258.png)
![2-[5-(1-isopropyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B5975269.png)
![6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5975276.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5975288.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5975298.png)
![(2,6-dichlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5975299.png)